(N-n-butylamidino)thiourea
Description
(N-n-Butylamidino)thiourea is a thiourea derivative characterized by an N-n-butylamidino substituent. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The amidino group (–NH–C(=NH)–) introduces strong hydrogen-bonding capability and basicity, which can enhance interactions with biological targets or metal ions.
Properties
Molecular Formula |
C6H14N4S |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
(N'-butylcarbamimidoyl)thiourea |
InChI |
InChI=1S/C6H14N4S/c1-2-3-4-9-5(7)10-6(8)11/h2-4H2,1H3,(H5,7,8,9,10,11) |
InChI Key |
NWZYKHSNRMAZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(N)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiourea vs. Urea Analogs
- Activity Trends: Phenyl-substituted urea (e.g., compound 13b) exhibits 76.3% activity in unspecified assays, while its thiourea analog (14e) shows reduced activity (49.7%) .
- Substituent Effects : Para-substituted aryl groups (e.g., p-tolyl, p-methoxyphenyl) show low activity in both urea (13d: 20.1%, 13j: 12.6%) and thiourea (14f: 19.2%, 14g: 13.3%) derivatives, suggesting electronic effects dominate over sulfur/oxygen differences in these cases .
Alkyl Chain Length Variations
- Physical Properties : In sulfamoyl phenyl thiourea derivatives (), increasing acyl chain length correlates with lower melting points (e.g., butyramide 5a: 180–182°C vs. hexanamide 5c: 142–143°C) due to reduced crystallinity .
- Synthesis Yields: Yields for acylated derivatives range from 45.4% (pentanamide 5b) to 51.0% (butyramide 5a), indicating minor steric or solubility challenges with longer chains .
Aromatic vs. Aliphatic Substituents
- Crystallinity and Stability: 1-Benzoyl-3-(4-n-butylphenyl)thiourea () features aromatic and aliphatic groups, promoting π-π stacking and hydrophobic interactions. This contrasts with (N-n-butylamidino)thiourea, where the amidino group may enhance hydrogen bonding and metal coordination .
Metal Coordination and Thermal Stability
- Thermal Decomposition : Thiourea-metal complexes (e.g., Cu(II), Ni(II)) exhibit distinct decomposition patterns. For example, copper(II) complexes of N,N-dimethyl-N'-benzoylthiourea show multi-stage decomposition, with kinetic parameters (via Coats-Redfern method) dependent on ligand structure .
- Stability Trends: The n-butylamidino group in (N-n-butylamidino)thiourea may improve thermal stability compared to shorter-chain analogs, though direct data is needed.
Data Tables
Table 2. Thermal Decomposition of Thiourea-Metal Complexes
| Metal Complex | Decomposition Stages | Activation Energy (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Cu(II)-benzoylthiourea | 3 | 120–150 | Coats-Redfern | |
| Ni(II)-benzoylthiourea | 2 | 95–130 | Horowitz-Metzger |
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